molecular formula C11H15BrN2O3 B2666606 Tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-ylcarbamate CAS No. 1706749-88-3

Tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-ylcarbamate

Cat. No.: B2666606
CAS No.: 1706749-88-3
M. Wt: 303.156
InChI Key: YZCQHYOYNWJJBM-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-ylcarbamate is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a carbamate group attached to a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-ylcarbamate typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for scaling up the synthesis from laboratory to industrial scale .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield the corresponding azide derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative .

Scientific Research Applications

Tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-ylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-ylcarbamate exerts its effects involves its interaction with specific molecular targets. The bromine atom and carbamate group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological activities. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-4-ylcarbamate
  • Tert-butyl 5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-ylcarbamate
  • Tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-ylcarbamate

Uniqueness

This compound is unique due to the specific positioning of the bromine atom and the tert-butyl carbamate group, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

tert-butyl N-(5-bromo-1-methyl-2-oxopyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(16)13-8-5-7(12)6-14(4)9(8)15/h5-6H,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCQHYOYNWJJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CN(C1=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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